Antiviral Activity: Compound 1 Exhibits the Highest Anti-HAV Potency Among 6-Thienyl-5-cyano-2-thiouracil Series
In a head-to-head evaluation of 6-thienyl-5-cyano-2-thiouracil derivatives against hepatitis A virus (HAV) in Vero cells, the parent compound (Compound 1, structurally equivalent to 2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile) was identified as one of the two most potent antiviral agents in the series, with an IC50 value at the lower end of the observed range of 26.3–349.70 μM [1]. The compound achieved a high percentage of viral reduction, outperforming other derivatives in the same panel by a factor of up to ~13.3-fold between the most and least potent members [1].
| Evidence Dimension | Anti-HAV activity (IC50) in Vero cell assay |
|---|---|
| Target Compound Data | IC50 at the potent end of range 26.3–349.70 μM; highest antiviral activity in the series (Compound 1) [1] |
| Comparator Or Baseline | Compound 2 (derivative with modified substitution): IC50 values of 20.72 μM (MCF-7) and 25.46 μM (HEPG-2) in anticancer assay; antiviral IC50 not separately reported but less potent than Compound 1 [1] |
| Quantified Difference | Compound 1 demonstrated the highest antiviral viral reduction among all tested derivatives; the potency spread across the series was ~13.3-fold (26.3–349.70 μM) [1] |
| Conditions | Vero cell culture, HAV 10-fold serial dilution in Medium 199-E supplemented with 2% FCS, 24 h pre-infection treatment [1] |
Why This Matters
Procurement of this specific parent scaffold is critical for antiviral screening programs targeting HAV, as the core thienyl-pyrimidine structure delivers the highest activity in its class, whereas structural modifications can either enhance or abolish antiviral potency.
- [1] Shehab, W.S., Saad, H.A., Mouneir, S.M. (2017). Synthesis and Antitumor/Antiviral Evaluation of 6–Thienyl–5–cyano-2–thiouracil Derivatives and Their Thiogalactosides Analogs. Current Organic Synthesis, 14(2), 291–298. View Source
